REACTION_CXSMILES
|
[C:1]([C:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1)#[CH:2].[H-].[Na+].[CH3:11][CH:12]1[CH:17]([CH3:18])[CH2:16][CH2:15][CH:14]([CH3:19])[C:13]1=[O:20].O>O1CCCC1.CCOCC>[C:1]([C:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1)#[CH:2].[CH3:11][CH:12]1[CH:17]([CH3:18])[CH2:16][CH2:15][CH:14]([CH3:19])[C:13]1([C:2]#[C:1][C:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1)[OH:20] |f:1.2|
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
C(#C)C1=CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
CC1C(C(CCC1C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
whilst being stirred, in order
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
WASH
|
Details
|
the ether solution is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(C(CCC1C)C)(O)C#CC1=CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |